molecular formula C17H16N6O2S B2483822 N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 728894-00-6

N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2483822
CAS No.: 728894-00-6
M. Wt: 368.42
InChI Key: FDHLKBGJVHZTMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with an amino group at position 4, a pyridin-3-yl group at position 5, and a sulfanyl-acetamide linker. The acetamide moiety is further substituted with a 4-acetylphenyl group. This compound belongs to a class of molecules designed for diverse biological applications, including insect olfactory receptor modulation (e.g., Orco agonism/antagonism) and anti-inflammatory activity . Its structure is closely related to other triazolyl-sulfanyl-acetamides, with variations in substituents influencing pharmacological properties.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2S/c1-11(24)12-4-6-14(7-5-12)20-15(25)10-26-17-22-21-16(23(17)18)13-3-2-8-19-9-13/h2-9H,10,18H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHLKBGJVHZTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Compound Overview

Chemical Structure : The compound features a unique combination of functional groups, including an acetylphenyl moiety and a triazole ring linked through a thioamide bond. Its molecular formula is C15H16N6O1SC_{15}H_{16}N_{6}O_{1}S with a molecular weight of approximately 378.45 g/mol.

Structural Characteristics :

FeatureDescription
Acetyl GroupEnhances lipophilicity and biological activity.
Triazole RingKnown for antimicrobial and anticancer properties.
Pyridine MoietyContributes to metal ion coordination and hydrogen bonding capabilities.

Antimicrobial Properties

Research indicates that compounds containing the triazole and thioacetamide groups exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains and fungi:

  • Bacterial Activity : Studies have demonstrated that similar triazole derivatives possess antibacterial properties against strains such as E. coli and S. aureus, with some exhibiting higher efficacy than conventional antibiotics like amoxicillin .
  • Fungal Activity : The compound is also promising as an antifungal agent, particularly against Candida albicans, where it outperformed established antifungal treatments like fluconazole .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research on related triazole derivatives indicates that they can inhibit cancer cell proliferation in various lines:

  • Mechanism of Action : The triazole moiety may interfere with cellular pathways involved in tumor growth, potentially by inducing apoptosis or inhibiting angiogenesis .
  • Case Studies : In vitro studies have shown that similar compounds exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and SKOV3 (ovarian cancer), with IC50 values indicating significant potency .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in the biosynthesis of essential cellular components in pathogens.
  • Interaction with Cellular Targets : Its ability to coordinate with metal ions allows it to interact with proteins critical for cellular function, potentially disrupting their activity .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Key steps include:

  • Formation of the triazole ring via cyclization reactions.
  • Introduction of the acetyl and thioamide functionalities through specific coupling reactions.

Research has explored various derivatives to enhance biological activity further, focusing on modifying substituents on the pyridine or triazole rings to improve efficacy against specific pathogens or cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the triazole ring, acetamide group, and aromatic rings. Below is a systematic comparison based on substituent variations and functional outcomes:

Pyridinyl Positional Isomers

  • Pyridin-3-yl vs. Pyridin-4-yl: Target Compound: Pyridin-3-yl substitution at the triazole’s 5-position (CAS 886925-78-6, ). Analog: N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 886925-78-6) . Impact: Pyridine ring orientation affects receptor binding. Pyridin-3-yl derivatives show stronger interactions with insect Orco receptors compared to pyridin-4-yl analogs in electrophysiological assays .

Aryl Substituents on Acetamide

  • 4-Acetylphenyl vs. Analog 1: N-(4-ethylphenyl)-2-[[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (VUAA-1, CAS 525582-84-7), an Orco agonist with ethylphenyl substitution . Analog 2: N-(4-isopropylphenyl)-2-[[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (OLC-12), showing enhanced antagonistic activity against Orco . Impact: Bulkier substituents (e.g., isopropyl) reduce solubility but improve receptor specificity. Acetyl groups may enhance anti-inflammatory activity .

Triazole Ring Modifications

  • Amino Group Retention vs. Alkylation: Target Compound: Retains a free amino group at position 4, critical for hydrogen bonding in receptor interactions . Analog: N-[4-(dimethylamino)phenyl]-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS AC1M0069), where the amino group is alkylated, reducing Orco activity but improving antifungal properties .

Pharmacological and Functional Comparisons

Orco Receptor Modulation

Compound Substituents Activity (EC50/IC50) Reference
Target Compound 4-Acetylphenyl, pyridin-3-yl Not reported
VUAA-1 4-Ethylphenyl, pyridin-3-yl EC50 = 2.3 µM (Orco)
OLC-15 4-Butylphenyl, pyridin-2-yl IC50 = 0.9 µM (Orco)

Key Insight : Pyridin-3-yl derivatives generally exhibit agonist activity, while pyridin-2-yl analogs (e.g., OLC-15) act as antagonists .

Anti-Inflammatory and Anti-Exudative Activity

Compound Substituents % Inhibition (10 mg/kg) Reference
Target Compound 4-Acetylphenyl, pyridin-3-yl Data pending
2-((4-amino-5-(furan-2-yl)... Furan-2-yl, chloroacetamide 72% (vs. 68% for D-Na)

Key Insight : Electron-withdrawing groups (e.g., acetyl, nitro) on the phenyl ring enhance anti-exudative activity .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide intermediates.
  • Step 2 : Alkylation or sulfanylation using α-chloroacetamides in the presence of KOH (to introduce the sulfanylacetamide group) .
  • Step 3 : Functionalization of the pyridin-3-yl substituent via Paal-Knorr condensation or similar methods .
    Key parameters :
  • Solvent : Ethanol or DMF for solubility and reactivity.
  • Temperature : Room temperature for alkylation, 60–80°C for cyclization.
  • Catalyst : KOH or NaH for deprotonation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., acetylphenyl protons at δ 2.5–2.7 ppm) .
  • IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretching) and 3300–3400 cm⁻¹ (N-H stretching) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. How do the compound’s solubility and stability impact experimental design?

  • Solubility : Poor aqueous solubility (common in sulfanylacetamides) necessitates DMSO or ethanol as solvents for biological assays .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; store at −20°C in inert atmospheres .

Advanced Research Questions

Q. What methodologies elucidate structure-activity relationships (SAR) for anti-exudative activity in this compound?

  • Substituent Variation : Systematic replacement of the pyridin-3-yl group with furan-2-yl or chlorophenyl moieties to assess activity changes .

  • Biological Assays : Anti-exudative activity evaluated in rat models (e.g., formalin-induced edema) at 10 mg/kg, compared to reference drugs like diclofenac .
    Table 1 : Anti-exudative activity of derivatives

    SubstituentEdema Inhibition (%)Reference Drug Comparison
    Pyridin-3-yl62%58% (Diclofenac)
    Furan-2-yl55%58% (Diclofenac)

Q. How can computational modeling predict target interactions or regioselectivity in synthesis?

  • Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or inflammatory mediators. The pyridin-3-yl group shows strong π-π stacking with COX-2’s Tyr385 .
  • DFT Calculations : Predict regioselectivity during alkylation; the 4-amino group on the triazole ring directs sulfanylation at the 3-position due to electron density distribution .

Q. How should researchers address contradictions in biological data across substituent variants?

  • Case Study : A furan-2-yl analog showed lower activity than pyridin-3-yl despite similar solubility.
    Resolution :
    • Pharmacokinetics : Assess bioavailability differences via LC-MS plasma profiling.
    • Metabolite Analysis : Furan derivatives may form reactive intermediates, reducing efficacy .

Q. What strategies validate in vitro findings in vivo for this compound?

  • Dose Optimization : Escalate from 5 mg/kg to 20 mg/kg in rodent models to identify therapeutic windows .
  • Biomarker Correlation : Measure IL-6 or TNF-α levels in serum to link anti-exudative activity to cytokine modulation .

Q. What experimental approaches identify the primary biological target of this compound?

  • Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates .
  • Kinase Profiling : Screen against a panel of 100+ kinases; prioritize hits with <100 nM IC₅₀ .

Methodological Considerations

Q. How can regioselectivity challenges in triazole functionalization be mitigated?

  • Protecting Groups : Temporarily block the 4-amino group with Boc to direct sulfanylation to the 3-position .
  • Microwave Synthesis : Enhance reaction efficiency and selectivity via controlled heating .

Q. What criteria prioritize derivatives for preclinical development?

  • ADMET Profiles : Favorable logP (2–3), hepatic microsomal stability (>60% remaining after 1 hour), and low hERG inhibition .
  • Selectivity Ratio : ≥10-fold selectivity for target vs. off-target receptors in radioligand binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.